![molecular formula C19H24N4O4S B6419114 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-50-9](/img/structure/B6419114.png)
2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic compound that features a phenoxy group, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction where phenol reacts with a suitable halide under basic conditions.
Piperazine Ring Formation: The piperazine ring is often synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.
Final Coupling: The final step involves coupling the sulfonylated piperazine with the phenoxy acetamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation Products: Quinones or phenolic derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide may act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. For instance, studies have shown that targeting these receptors can alleviate symptoms associated with these conditions .
Antidepressant Properties
The compound's structure suggests potential antidepressant effects. By modulating neurotransmitter systems, particularly serotonin and dopamine pathways, it may provide therapeutic benefits in treating depression. Clinical trials are necessary to validate these effects.
Case Study 1: Muscarinic Receptor Antagonism
A study published in a patent document explored derivatives of piperazine compounds as muscarinic receptor antagonists. The findings suggested that modifications to the piperazine structure could enhance receptor selectivity and efficacy against neurological diseases .
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of related compounds demonstrated that structural variations influenced their biological activity significantly. The introduction of different substituents on the piperazine ring resulted in varied affinities for muscarinic receptors, indicating a promising direction for developing new therapeutics based on this scaffold .
Potential Side Effects and Safety
While the pharmacological profile appears promising, potential side effects must be considered. Compounds targeting neurotransmitter systems often exhibit side effects such as sedation or cognitive impairment. Therefore, ongoing safety assessments are crucial during the development phases.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in altered neurotransmitter release, impacting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}acetamide): Similar structure but with a methyl group instead of a sulfonyl group.
2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}ethyl)acetamide: Contains a carbonyl group instead of a sulfonyl group.
Uniqueness
2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is unique due to the presence of the sulfonyl group, which can significantly influence its pharmacokinetic properties and biological activity. The sulfonyl group enhances the compound’s solubility and stability, making it a promising candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Biological Activity
The compound 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide , identified by its CAS number 946201-60-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C20H26N4O4S |
Molecular Weight | 418.5 g/mol |
Structure | Chemical Structure |
The compound's structure features a phenoxy group linked to a piperazine moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against biofilms formed by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL, showcasing their potential as antibacterial agents .
Anticonvulsant Activity
The anticonvulsant properties of piperazine derivatives have been extensively studied. For instance, related compounds have shown protective effects in animal models against seizures induced by maximal electroshock (MES). The most active derivatives provided protection at doses of 100 mg/kg and 300 mg/kg, indicating a notable anticonvulsant effect that could be attributed to their structural characteristics .
Anxiolytic and Antidepressant Effects
Another area of interest is the anxiolytic and antidepressant potential of piperazine-based compounds. In a series of experiments, certain derivatives exhibited significant anxiolytic effects in rodent models. The mechanisms involved may include interactions with serotonin receptors (5-HT), which are crucial in mood regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications in the piperazine and phenoxy groups can lead to variations in their pharmacological profiles. For example, changing substituents on the piperazine ring can enhance or diminish activity against specific targets, including neurotransmitter receptors and bacterial biofilms .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to this compound. The results demonstrated that certain derivatives were effective against both planktonic and sessile forms of bacteria. The most potent compound exhibited a biofilm inhibition rate significantly higher than traditional antibiotics like levofloxacin .
Study 2: Anticonvulsant Activity Assessment
In another investigation, the anticonvulsant activity of N-(phenoxyalkyl)-piperazine derivatives was assessed using the MES model. Compounds were tested at varying doses, revealing that modifications in lipophilicity influenced their onset and duration of action. The study concluded that specific structural features are essential for achieving desired anticonvulsant effects .
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c24-19(16-27-17-6-2-1-3-7-17)21-10-15-28(25,26)23-13-11-22(12-14-23)18-8-4-5-9-20-18/h1-9H,10-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCLODUAEVZYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.